N-(4-aminophenyl)-2-chlorobenzamide
Description
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Properties
IUPAC Name |
N-(4-aminophenyl)-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTPGONCZMIVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Benzamide Scaffolds in Drug Discovery and Development
The benzamide (B126) moiety, characterized by a benzene (B151609) ring attached to an amide group, is a fundamental building block in the development of new drugs. nih.govnanobioletters.com Its prevalence in medicinal chemistry can be attributed to several key factors. The stability of the benzamide linkage, coupled with the relative ease of its synthesis and the wide availability of starting materials, makes it an attractive scaffold for chemical exploration. nih.gov Furthermore, the aromatic ring and the amide group provide opportunities for a variety of chemical modifications, allowing for the fine-tuning of a compound's pharmacological properties.
The structural features of the benzamide scaffold facilitate crucial interactions with biological targets. The amide group can act as both a hydrogen bond donor and acceptor, while the benzene ring can engage in π-π stacking and hydrophobic interactions. nanobioletters.com These bonding capabilities enable benzamide derivatives to bind with high affinity and specificity to a wide range of enzymes and receptors, making them effective modulators of biological processes. This versatility has led to the incorporation of the benzamide scaffold into a multitude of approved drugs and investigational compounds. nanobioletters.comfrontiersin.org
The importance of this scaffold is further highlighted by its presence in numerous FDA-approved medications and its continuous exploration in the development of novel bioactive compounds through rational drug design. nanobioletters.com Researchers actively design and synthesize new benzamide derivatives to target a variety of diseases, demonstrating the enduring relevance of this chemical framework in contemporary drug discovery. mdpi.com
An Overview of Therapeutic and Biological Applications of Benzamide Derivatives
Established Synthetic Pathways for N-(4-aminophenyl)-substituted Benzamides
The synthesis of N-(4-aminophenyl)-substituted benzamides, including the target compound N-(4-aminophenyl)-2-chlorobenzamide, typically involves a multi-step process. Key reactions in this process include the formation of an amide bond and the reduction of a nitro group.
Acylation Reactions and Nitro Group Reduction Methodologies
A common and effective method for synthesizing N-(4-aminophenyl)-substituted benzamides involves the acylation of an aniline (B41778) derivative followed by the reduction of a nitro group. researchgate.net This process generally begins with the reaction of a substituted benzoic acid with a chlorinating agent to form a more reactive acyl chloride. This intermediate then reacts with a nitro-substituted aniline to form a nitro-benzamide derivative. The final step is the reduction of the nitro group to an amine.
Acylation reactions are fundamental in organic chemistry for the formation of amides. ncert.nic.innih.gov In the context of synthesizing N-(4-aminophenyl)-substituted benzamides, this reaction is typically carried out by reacting an acyl chloride with p-nitroaniline in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (DCM). researchgate.net
The reduction of the nitro group is a critical transformation to yield the final aminophenyl moiety. Several methods are available for this reduction, with catalytic hydrogenation being a widely used and efficient technique. researchgate.netresearchgate.net Other methods include the use of metals in acidic media, such as iron powder in the presence of ammonium (B1175870) chloride or acetic acid. chemicalbook.comnih.gov The choice of reducing agent can be crucial to avoid the reduction of other functional groups present in the molecule. For instance, reagents like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder have been shown to selectively reduce nitro groups without affecting other reducible substituents.
A general synthetic scheme is presented below:
Scheme 1: General Synthesis of N-(4-aminophenyl)-substituted BenzamidesActivation of Carboxylic Acid: A substituted benzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acyl chloride. researchgate.net
Amide Bond Formation (Acylation): The acyl chloride is then reacted with p-nitroaniline to form the N-(4-nitrophenyl)-substituted benzamide. researchgate.net
Nitro Group Reduction: The nitro group of the resulting benzamide is reduced to an amino group to yield the final N-(4-aminophenyl)-substituted benzamide. researchgate.net
Role of Thionyl Chloride and Palladium-Catalyzed Hydrogenation in Synthesis
Thionyl chloride (SOCl₂) plays a pivotal role as a chlorinating agent in the synthesis of benzamides. researchgate.netrsc.orgresearchgate.net It efficiently converts carboxylic acids into highly reactive acyl chlorides, which readily undergo nucleophilic substitution with amines to form the amide bond. researchgate.netresearchgate.net This method is often preferred due to the clean reaction, with the byproducts being gaseous sulfur dioxide and hydrogen chloride, which can be easily removed. researchgate.net The reaction with thionyl chloride is typically carried out under reflux conditions. researchgate.net
Palladium-catalyzed hydrogenation is a premier method for the reduction of nitro groups to amines due to its high efficiency and selectivity. researchgate.netncert.nic.inresearchgate.net The reaction is typically performed using hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a solvent like ethanol. researchgate.netyoutube.com This method is generally clean and provides high yields of the desired amine. researchgate.net It is considered a green chemistry approach as it often proceeds under mild conditions and produces water as the main byproduct. researchgate.net The catalyst can often be recovered and reused, adding to the economic and environmental benefits of this method. researchgate.net
Derivatization Approaches for Structural Analogs of this compound
The derivatization of the core this compound structure is a key strategy for developing new compounds with modified properties. These modifications can be made to various parts of the molecule to explore structure-activity relationships. nih.govmdpi.com
Strategic Modifications for Enhanced Biological Profiles
Strategic modifications of the this compound scaffold are undertaken to enhance its biological activity. This can involve introducing different substituents on either of the phenyl rings or modifying the amide linkage. For example, the introduction of various functional groups can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets. nih.govresearchgate.net
Derivatization of the amino group of the aminophenyl ring is a common strategy. nsf.govnih.govrowan.eduscispace.comresearchgate.net This can be achieved through reactions such as acylation, alkylation, or sulfonylation to introduce a wide variety of functional groups. For instance, reacting the amine with different acyl chlorides or sulfonyl chlorides can lead to a library of new amide or sulfonamide derivatives. nih.gov These modifications can significantly impact the compound's biological activity, as seen in the development of inhibitors for various enzymes. nih.govresearchgate.net
The following table summarizes some examples of derivatization strategies and their rationales:
| Modification Site | Type of Modification | Rationale for Enhanced Biological Profile |
| Amino Group (on the 4-aminophenyl ring) | Acylation with various carboxylic acids | To explore interactions with specific binding pockets in target proteins. researchgate.net |
| Amino Group (on the 4-aminophenyl ring) | Reaction with isocyanates | To form urea (B33335) derivatives, which can act as hydrogen bond donors and acceptors. |
| Phenyl Ring (either ring) | Introduction of halogens, nitro groups, or other substituents | To modulate electronic properties and lipophilicity, potentially improving cell permeability and target engagement. nih.gov |
| Amide Linkage | Inversion of the amide bond | To investigate the importance of the amide bond orientation for biological activity. nih.gov |
Intermediate Compounds in Synthetic Schemes and Yield Optimization
A typical synthetic route to analogs involves the initial synthesis of a core intermediate which is then further modified. For instance, a common intermediate is a nitro-substituted benzamide, which is then reduced to the corresponding amine. researchgate.netnih.gov This amine can then be used as a building block for further derivatization.
Yield optimization is a critical aspect of synthetic chemistry. researchgate.netgoogle.com This can be achieved by carefully controlling reaction conditions such as temperature, reaction time, solvent, and the choice of reagents and catalysts. For example, in acylation reactions, the use of a suitable base is important to neutralize the HCl formed and drive the reaction to completion. ncert.nic.in In nitro group reductions, the choice of catalyst and reaction conditions can significantly impact the yield and purity of the product. researchgate.netjsynthchem.com
The table below outlines a general synthetic sequence and the types of intermediates involved, along with considerations for yield optimization.
| Step | Reaction | Intermediate Compound | Key Considerations for Yield Optimization |
| 1 | Acylation | N-(4-nitrophenyl)-2-chlorobenzamide | Use of an efficient activating agent for the carboxylic acid (e.g., thionyl chloride), and an appropriate base to neutralize byproducts. researchgate.net |
| 2 | Nitro Reduction | This compound | Choice of a selective and efficient reducing agent (e.g., Pd/C with H₂), and optimization of reaction time and temperature to avoid side reactions. researchgate.netncert.nic.in |
| 3 | Derivatization | Various structural analogs | Precise control of stoichiometry, use of appropriate catalysts, and purification of intermediates at each stage. mdpi.comnih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for N 4 Aminophenyl 2 Chlorobenzamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment of N-(4-aminophenyl)-2-chlorobenzamide.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings, the amine (-NH₂) group, and the amide (-NH-) linker. The protons on the 2-chlorobenzoyl moiety and the 4-aminophenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The electron-withdrawing effect of the chlorine atom and the amide group, alongside the electron-donating nature of the amino group, will influence the specific chemical shifts. The amide proton is expected to appear as a singlet further downfield, while the amine protons will also likely present as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the amide, the aromatic carbons, and the carbons bonded to chlorine and nitrogen. The carbonyl carbon typically appears significantly downfield (δ 165-170 ppm). The chemical shifts of the aromatic carbons are influenced by the attached substituents (Cl, NH₂, and the amide linkage). For comparison, the spectral data for the related compound 2-Chlorobenzamide (B146235) shows characteristic peaks that help in assigning the signals for the 2-chlorobenzoyl part of the target molecule. chemicalbook.com
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Amide NH | ~8.5-9.5 (singlet) | N/A | Chemical shift can be solvent-dependent. |
| Amino NH₂ | ~3.5-4.5 (broad singlet) | N/A | Position and broadening can vary. |
| Aromatic CH (2-chlorobenzoyl) | ~7.3-7.8 (multiplets) | ~127-135 | Pattern depends on coupling between protons. |
| Aromatic CH (4-aminophenyl) | ~6.6-7.2 (multiplets) | ~115-125 | Protons ortho and meta to the amino group. |
| Carbonyl C=O | N/A | ~165-170 | Characteristic downfield shift. |
| Aromatic C-Cl | N/A | ~130-135 | |
| Aromatic C-N (Amide) | N/A | ~138-142 | |
| Aromatic C-N (Amine) | N/A | ~145-150 |
Mass Spectrometry (MS) for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns.
The molecular formula for this compound is C₁₃H₁₁ClN₂O, which corresponds to a monoisotopic mass of approximately 246.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 246. Due to the presence of the chlorine-37 isotope, a characteristic [M+2]⁺ peak at m/z 248 with an intensity of about one-third of the [M]⁺ peak would also be observed.
The fragmentation of this compound would likely proceed through cleavage of the amide bond, which is a common fragmentation pathway for benzamides. researchgate.net This would lead to two primary fragment ions: the 2-chlorobenzoyl cation (m/z 139) and the 4-aminophenylaminyl radical cation or related fragments. The 2-chlorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to yield the 2-chlorophenyl cation (m/z 111).
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Fragment Structure |
|---|---|---|
| 246/248 | Molecular Ion [M]⁺ | [C₁₃H₁₁ClN₂O]⁺ |
| 139/141 | 2-Chlorobenzoyl cation | [C₇H₄ClO]⁺ |
| 111/113 | 2-Chlorophenyl cation | [C₆H₄Cl]⁺ |
| 108 | 4-Aminophenoxy cation | [C₆H₆NO]⁺ |
| 92 | Anilino cation | [C₆H₆N]⁺ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the N-H bonds of the amine and amide groups, the C=O bond of the amide, and the C-Cl and C-N bonds.
The N-H stretching vibrations of the primary amine (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary amide (-NH-) typically appears as a single band around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a strong, characteristic band usually found in the range of 1630-1680 cm⁻¹. The IR spectrum of the related compound N-(4-aminophenyl)benzamide shows characteristic peaks in these regions. nist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, between 600 and 800 cm⁻¹.
Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Secondary Amide (N-H) | Stretch | ~3300 | Medium |
| Carbonyl (C=O) | Stretch | 1630 - 1680 | Strong |
| Amide (N-H) | Bend | 1510 - 1550 | Medium |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
Pharmacological Spectrum and Biological Mechanisms of Action of N 4 Aminophenyl 2 Chlorobenzamide Derivatives
Anticancer Efficacy and Associated Molecular Targets
The development of N-(4-aminophenyl)-2-chlorobenzamide derivatives has led to the discovery of potent anticancer agents that exert their effects through multiple mechanisms. These compounds can selectively target enzymes crucial for cancer cell survival, inhibit signaling pathways that drive tumor growth, and induce programmed cell death.
Inhibition of Histone Deacetylases (HDACs) and Associated Pathways
A primary mechanism of anticancer activity for certain benzamide (B126) derivatives is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. Inhibition of HDACs is considered an important therapeutic strategy for cancer treatment.
One notable derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), was developed by incorporating a nitrogen mustard group into the structure of the known HDAC inhibitor CI994. This modification resulted in a molecule with selective inhibitory activity against Class I HDACs. Specifically, NA demonstrated IC₅₀ values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. A fluorinated analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), also exhibited Class I selectivity and was particularly potent against HDAC3, with an IC₅₀ of 95.48 nM.
Furthermore, research into N-(2-aminophenyl)benzamide acridine (B1665455) derivatives has identified compounds that function as dual inhibitors of topoisomerase I and isoform-selective HDACs. One such derivative, 8a , showed selective inhibition of HDAC1 with an IC₅₀ value of 248 nM and demonstrated potent antiproliferative activity against leukemia cell lines. This dual-targeting approach represents a promising strategy in the development of novel anticancer agents.
Targeting of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a critical transducer of angiogenesis, the process of forming new blood vessels that is essential for tumor growth. Consequently, inhibiting the VEGF/VEGFR-2 pathway is an attractive therapeutic strategy in oncology. This can be achieved using monoclonal antibodies that block ligand binding or with small-molecule tyrosine kinase inhibitors that prevent receptor activation.
While the development of VEGFR-2 inhibitors is an active area of research, and various scaffolds are being explored, direct evidence explicitly linking this compound derivatives to significant VEGFR-2 inhibition is not prominent in the current scientific literature. The synthesis of related structures like N-(4-aminophenyl)-4-chlorobenzamide has been documented in the context of creating libraries for screening against various targets, but specific VEGFR-2 inhibitory data for this class is limited.
Effects on Cancer Cell Lines and Antiproliferative Activity in vitro
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines in laboratory settings.
The HDAC inhibitor N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed noteworthy potency against specific solid tumor cell lines. It was found to be significantly more potent than the established HDAC inhibitor SAHA in inhibiting the growth of A2780 ovarian cancer cells (IC₅₀ of 2.66 μM) and HepG2 liver cancer cells (IC₅₀ of 1.73 μM). Its fluorinated counterpart, FNA , also displayed potent activity against HepG2 cells with an IC₅₀ value of 1.30 μM, as well as against U937 (leukemia), H460 (lung), FTC-133 (thyroid), HELA (cervical), and K562 (leukemia) cells.
Similarly, N-(2-aminophenyl)benzamide acridine derivatives have shown broad antiproliferative effects. Compound 8a from this series was highly active against several leukemia cell lines, with IC₅₀ values ranging from 0.12 to 0.35 μM against CCRF-CEM, K562, and U937 cells.
Antiprotozoal Activities and Interactions with Parasitic Biological Systems
Mechanism of Action Involving Kinetoplastid DNA (kDNA) Binding
Derivatives of N-phenylbenzamide are recognized for their ability to target the mitochondrial DNA of kinetoplastid parasites, known as kDNA. nih.gov This unique DNA structure, rich in adenine-thymine (AT) base pairs, serves as a crucial target for certain minor groove binders. nih.gov The mechanism of action for some N-phenylbenzamide derivatives involves strong and selective binding to the minor groove of this AT-rich kDNA. nih.gov
One prototypical compound in this series, a dicationic N-phenylbenzamide derivative, has demonstrated significant efficacy. nih.gov Strong evidence suggests that it displaces essential High Mobility Group (HMG)-box-containing proteins from their binding sites on kDNA. This displacement disrupts the normal function and integrity of the kinetoplast DNA, ultimately leading to the death of the parasite. nih.gov The development of new molecules based on this scaffold aims to create effective agents against major kinetoplastid species like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov
Antimicrobial Potential: Antibacterial and Antifungal Investigations
Substituted amides, including benzamide derivatives, are of significant interest due to their wide array of biological activities, which encompass antibacterial and antifungal properties. nanobioletters.com The structural diversity of these compounds allows for the development of agents with broad-spectrum antimicrobial potential.
Derivatives of this compound have been investigated for their efficacy against a range of bacterial pathogens. Studies on related structures, such as N-phenylbenzamide and thiazole (B1198619) derivatives, have shown notable activity. For instance, certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated promising antimicrobial effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov
In one study, derivatives of 2-chloro-N-{[ (2-chlorophenyl) amino] sulfinyl}-benzamide showed stronger antibacterial action against Gram-positive bacteria compared to Gram-negative bacteria. jpionline.org Specifically, certain synthesized compounds exhibited significant activity against S. aureus and Pseudomonas aeruginosa when compared to the standard drug, Ciprofloxacin. jpionline.org Another study highlighted a benzamide compound that showed excellent activity against both B. subtilis and E. coli. nanobioletters.com The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes.
Table 1: Antibacterial Activity of Selected Benzamide Derivatives
| Compound Type | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity | Reference |
|---|---|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | Promising antimicrobial activity | nih.gov |
| 2-chloro-N-{[ (2-chlorophenyl) amino] sulfinyl}-benzamide derivatives | Staphylococcus aureus | Pseudomonas aeruginosa | Good significant activity, stronger against Gram-positive bacteria | jpionline.org |
| Benzamide derivative (Compound 5a) | Bacillus subtilis | Escherichia coli | Remarkably excellent activity | nanobioletters.com |
The antifungal potential of benzamide and related amide derivatives has been a subject of extensive research. nanobioletters.com Infections caused by fungal pathogens, particularly those with weakened immune systems, are a growing concern, driving the search for novel antifungal agents. nanobioletters.com
Studies have shown that N-(4-halobenzyl)amides, which share structural similarities, exhibit activity against various Candida species. mdpi.com For example, one such amide derivative displayed strong antifungal activity against C. krusei, even more so than the standard drug fluconazole, and was also effective against several fluconazole-resistant clinical strains. mdpi.com Similarly, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide were evaluated against fungal species like Aspergillus niger and Candida albicans. nih.gov
Another synthetic amide, 2-chloro-N-phenylacetamide, demonstrated significant antifungal activity against Aspergillus flavus strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. scielo.br Its mechanism is thought to involve binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br
Table 2: Antifungal Activity of Selected Amide Derivatives
| Compound/Derivative | Fungal Strain(s) | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| N-(4-halobenzyl)amide (Compound 16) | Candida krusei ATCC 14243 | 7.8 | mdpi.com |
| N-(4-halobenzyl)amide (Compound 16) | 8 different Candida strains (including fluconazole-resistant) | 85.3–341.3 | mdpi.com |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16–256 | scielo.br |
| 4-chlorobenzyl p-coumarate | 16 strains of Candida spp. | 3.9–62.5 | nih.gov |
Anti-inflammatory Response Modulation
Benzamide derivatives have been explored for their potential to modulate inflammatory responses. Inflammation is a complex biological process, and the enzymes involved in the synthesis of pro-inflammatory mediators are key targets for anti-inflammatory drugs. nih.gov
The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for converting arachidonic acid into prostaglandins. nih.govyoutube.com There are two main isoforms, COX-1, which is constitutively active and serves homeostatic functions, and COX-2, which is induced during inflammation. youtube.comyoutube.com
N-(2-aminophenyl)-4-chlorobenzamide is described as an inhibitor of prostaglandin (B15479496) synthesis. biosynth.com The development of selective COX-2 inhibitors was driven by the hypothesis that specific inhibition of the pro-inflammatory COX-2 enzyme would yield anti-inflammatory benefits while minimizing the side effects associated with inhibiting the homeostatic COX-1 enzyme. youtube.com Research into N-aryl iminochromenes, another class of compounds, showed that some candidates could inhibit COX-1 and COX-2, with their effectiveness linked to π–π stacking interactions within the enzyme's active site. nih.gov Similarly, the incorporation of a 4-(methylsulfonyl)aniline (B1202210) pharmacophore into known NSAIDs was investigated to enhance selectivity against the COX-2 enzyme. nih.gov
Antidiabetic Research and Enzyme Inhibition
A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes like α-amylase and α-glucosidase. nih.govmdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.govmdpi.com
Benzamide and its derivatives have emerged as a promising class of compounds for enzyme inhibition in antidiabetic research. mdpi.com For instance, newly synthesized benzimidazole-indole-amide derivatives have shown potent inhibitory effects on α-glucosidase, with many of the tested compounds exhibiting greater activity than the standard drug, acarbose. nih.gov Similarly, a series of benzotriazinone carboxamides, which contain an amide linkage, were found to be strong inhibitors of α-glucosidase. mdpi.com
In one study, a synthetic benzothiazine acetamide (B32628) derivative (FA2) was a potent inhibitor of both α-glucosidase and α-amylase, with inhibition percentages of 69.4% and 70.8%, respectively, at a concentration of 500 µM. dovepress.com Kinetic studies of other heterocyclic compounds revealed a non-competitive mode of inhibition against α-glucosidase, suggesting they bind to an allosteric site on the enzyme. mdpi.comresearchgate.net
Table 3: Enzyme Inhibition by Antidiabetic Benzamide Derivatives
| Compound Class | Target Enzyme(s) | Key Finding | Reference |
|---|---|---|---|
| Benzimidazole-indole-amide derivatives | α-glucosidase | Most derivatives showed higher inhibitory activity than acarbose. | nih.gov |
| Benzotriazinone carboxamide derivatives | α-glucosidase | Compounds 14k and 14l were strong inhibitors with IC50 values of 27.13 µM and 32.14 µM. | mdpi.com |
| Benzothiazine acetamide derivative (FA2) | α-glucosidase, α-amylase | Showed 69.4% inhibition of α-glucosidase and 70.8% inhibition of α-amylase at 500 µM. | dovepress.com |
| Quinoline (B57606)–1,3,4-oxadiazole conjugates | α-glucosidase, α-amylase | Showed low micromolar α-glucosidase inhibition (IC50: 15.85–63.59 µM). | mdpi.com |
Alpha-Glucosidase and Alpha-Amylase Inhibition
The inhibition of carbohydrate-hydrolyzing enzymes, such as alpha-glucosidase and alpha-amylase, is a critical therapeutic strategy for managing type 2 diabetes. frontiersin.orgmdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides, and their inhibition can delay glucose uptake and reduce postprandial blood glucose levels. mdpi.com While direct studies on this compound are not extensively available, research on related benzamide and acetamide derivatives has demonstrated significant inhibitory potential against these enzymes.
A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic activity. nih.gov Several of these compounds exhibited potent inhibition of both α-glucosidase and α-amylase. Notably, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) was found to be a highly effective inhibitor, showing approximately four times the inhibitory potential against α-glucosidase and six times against α-amylase when compared to the standard drug, acarbose. nih.gov The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was shown to be favorable for this enhanced activity. nih.gov
In another study, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govdovepress.comthiazin-2-yl)-N-arylacetamides were synthesized and screened for α-glucosidase inhibition. nih.gov Several derivatives, including 11c , 12a , 12d , 12e , and 12g , emerged as potent inhibitors, with IC50 values significantly better than that of acarbose. nih.gov For instance, compound 12a showed an IC50 value of 18.25 µM, a marked improvement over acarbose's IC50 of 58.8 µM. nih.gov Similarly, a synthetic benzothiazine acetamide derivative, FA2 (2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govdovepress.comthiazin-2-yl)-1-(2-bromophenyl) acetamide), demonstrated potent, non-competitive inhibition of both α-glucosidase and α-amylase, with IC50 values of 18.82 ± 0.89 µM and 5.17 ± 0.28 µM, respectively. dovepress.com
The mechanism of inhibition for these related compounds often involves interactions with key residues in the active sites of the enzymes. nih.gov Molecular docking studies have suggested that interactions with residues such as Asp203, Asp327, and Asp542 are crucial for the inhibitory activity of these benzamide and acetamide derivatives against α-glucosidase. nih.gov
Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Benzamide and Acetamide Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| FA2 | α-Glucosidase | 18.82 ± 0.89 | dovepress.com |
| α-Amylase | 5.17 ± 0.28 | dovepress.com | |
| Acarbose (Reference) | α-Glucosidase | 58.8 ± 2.69 | dovepress.com |
| 11c | α-Glucosidase | 30.65 | nih.gov |
| 12a | α-Glucosidase | 18.25 | nih.gov |
| 12d | α-Glucosidase | 20.76 | nih.gov |
| 12e | α-Glucosidase | 35.14 | nih.gov |
| 12g | α-Glucosidase | 24.24 | nih.gov |
| Acarbose (Reference) | α-Glucosidase | 58.8 | nih.gov |
| 5o | α-Glucosidase | Potent (4x Acarbose) | nih.gov |
| α-Amylase | Potent (6x Acarbose) | nih.gov |
| Acarbose (Reference) | α-Amylase | 5.60 ± 0.30 | nih.gov |
Other Investigated Biological Activities
Monoamine Oxidase-B (MAO-B) Inhibition
Monoamine oxidase-B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic target for neurodegenerative diseases like Parkinson's disease. While direct studies on this compound are limited, research on related anilide and benzamide structures has shown their potential as MAO-B inhibitors.
A series of small aromatic amide derivatives were synthesized and evaluated as novel inhibitors of both MAO-A and MAO-B. Within this series, compounds with an anilide motif were identified as potent inhibitors. For example, N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide (55 , ST-2043) was identified as a reversible, competitive, and moderately selective MAO-B inhibitor with an IC50 value of 56 nM and a Ki of 6.3 nM. In contrast, N-(2,4-dinitrophenyl)benzamide (7 , ST-2023) showed a preference for MAO-A, with an IC50 of 126 nM. Computational analysis confirmed that these anilides have high surface complementarity to the active sites of both MAO-A and MAO-B.
These findings suggest that the benzamide and anilide scaffolds are promising motifs for the design of new MAO inhibitors. The specific substitution patterns on the aryl rings play a crucial role in determining the potency and selectivity of these compounds for MAO-A versus MAO-B.
Ephrin type-A receptor 2 (EphA2) and FERM Domain Protein–Protein Interaction Inhibition
The Ephrin type-A receptor 2 (EphA2) is a receptor tyrosine kinase that is often overexpressed in various cancers, making it an attractive target for drug development. However, current literature does not provide specific information on the inhibition of EphA2 by this compound or its close derivatives.
Similarly, the FERM (four-point-one, ezrin, radixin, moesin) domain is a protein module that mediates the interaction of proteins with the cell membrane and the cytoskeleton. These interactions are crucial for cell signaling, adhesion, and migration. The inhibition of FERM domain-mediated protein-protein interactions is being explored as a therapeutic strategy for diseases like Alzheimer's, where proteins like moesin (B1176500) (MSN) and CD44 are implicated.
High-throughput screening of chemical libraries has led to the discovery of compounds that can disrupt the interaction between the FERM domain of MSN and CD44. While this demonstrates the druggability of the FERM domain, the identified inhibitor compounds are not derivatives of this compound. Therefore, there is no direct evidence to link this specific chemical compound to the inhibition of FERM domain protein-protein interactions based on available research.
Herbicidal Activities
Benzamide derivatives have been investigated for their potential use in agriculture as herbicides or herbicide safeners. Herbicide safeners are compounds used to protect crops from injury caused by herbicides, thereby enhancing the selectivity of the herbicide.
One study focused on the synthesis and biological activity of N-(4,6-dichloropyrimidine-2-yl)benzamide, a compound structurally related to the herbicide safener fenclorim. This benzamide derivative demonstrated a protective effect on rice seedlings against injury from the herbicide metolachlor, comparable to the commercial safener fenclorim at a concentration of 4.0 mg∙L−1.
In addition to its safener activity, this compound also exhibited antifungal properties against Sclerotinia sclerotiorum and Fusarium oxysporum, with improved activity compared to the fungicide pyrimethanil. These findings indicate that the benzamide scaffold holds potential for the development of new agrochemicals with dual herbicidal safener and fungicidal activities. However, specific data on the herbicidal activities of this compound itself is not currently available in the literature.
Elucidating Structure Activity Relationships Sar for N 4 Aminophenyl 2 Chlorobenzamide Analogs
Influence of Substituent Positions and Chemical Modifications on Biological Potency
The biological activity of N-(4-aminophenyl)-2-chlorobenzamide analogs is highly sensitive to the nature and position of substituents on both the 2-chlorobenzamide (B146235) and the 4-aminophenyl rings. Research into these modifications has primarily focused on their potential as inhibitors of various enzymes, including histone deacetylases (HDACs).
Modifications to the N-(4-aminophenyl) moiety have shown significant effects on potency. For instance, the introduction of a fluorine atom at the 4-position of the 2-aminophenyl ring in a related N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide scaffold resulted in a compound with potent class I HDAC inhibitory activity. nih.gov Specifically, the resulting molecule, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), exhibited an IC50 value of 95.48 nM against HDAC3. nih.gov This suggests that strategic placement of electron-withdrawing groups on the aminophenyl ring can enhance inhibitory potential.
Furthermore, studies on a series of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides have demonstrated that the nature of the heteroaromatic ring significantly impacts HDAC1 inhibition. researchgate.net Analogs with different heterocyclic systems displayed a wide range of IC50 values, highlighting the importance of the electronic and steric properties of this part of the molecule. researchgate.net
On the 2-chlorobenzamide portion, variations in substitution also play a crucial role. In a series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs, the relative potencies as monoamine oxidase-B (MAO-B) inhibitors were rationalized based on steric and hydrophobic effects. nih.gov This indicates that the size and lipophilicity of substituents on the benzamide (B126) ring are key determinants of biological activity.
The following table summarizes the impact of various substitutions on the biological activity of this compound analogs and related compounds, primarily focusing on their HDAC inhibitory activity.
| Compound/Analog | Modification | Target | IC50 (nM) |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | Introduction of a bis(2-chloroethyl)amino group at the 4-position of the benzamide ring. | HDAC1 | 95.2 |
| HDAC2 | 260.7 | ||
| HDAC3 | 255.7 | ||
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Fluorine substitution at the 4-position of the 2-aminophenyl ring of NA. | HDAC1 | 842.80 |
| HDAC2 | 949.15 | ||
| HDAC3 | 95.48 | ||
| Analog with pyrimidine (B1678525) linker and 3-indolyl capping group | Pyrimidine replaces the central phenyl ring, and a 3-indolyl group is added as a cap. | HDAC1 | 130 |
| HDAC2 | 280 | ||
| HDAC3 | 310 | ||
| Analog with pyrimidine linker and benzothiophene (B83047) capping group | Pyrimidine replaces the central phenyl ring, and a benzothiophene group is added as a cap. | HDAC1 | 210 |
| HDAC2 | 710 | ||
| HDAC3 | 840 |
Identification of Key Pharmacophoric Features for Target Interaction and Selectivity
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound analogs, particularly those targeting HDACs, several key pharmacophoric features have been identified.
A typical pharmacophore model for this class of compounds includes:
A zinc-binding group (ZBG): The amino group on the 4-aminophenyl ring often serves as a crucial zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. mdpi.com
A hydrophobic linker: The benzamide core acts as a linker that positions the other functional groups correctly within the enzyme's active site.
A capping group: This is a typically aromatic or heteroaromatic system that interacts with the surface of the enzyme, often at the rim of the active site tunnel. The 2-chlorophenyl group can be considered part of this feature.
The development of a 3D-QSAR model for a series of aminophenyl benzamide derivatives as HDAC1 inhibitors highlighted the importance of specific structural features. researchgate.net The model suggested that hydrophobic character is crucial for inhibitory activity, and the inclusion of hydrophobic substituents would likely enhance potency. researchgate.net Additionally, hydrogen bond donating groups were found to contribute positively to inhibition, while electron-withdrawing groups had a negative influence in this particular model. researchgate.net
In another study focusing on benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors, a refined pharmacophore model featured three hydrophobic regions and one hydrogen bond acceptor. nih.gov This underscores the importance of hydrophobic interactions and hydrogen bonding capabilities in the binding of these molecules to their targets.
Rational Design Principles for Optimizing Potency and Selectivity
The insights gained from SAR and pharmacophore modeling studies provide a foundation for the rational design of more potent and selective this compound analogs. The primary goal is to optimize the interactions with the target enzyme while minimizing off-target effects.
One key principle is the strategic modification of the capping group to enhance interactions with the surface of the target enzyme. For HDAC inhibitors, this can lead to improved isoform selectivity. For example, the development of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides as HDAC1 inhibitors demonstrated that varying the heteroaryl group could significantly modulate potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies offer a powerful tool for rational drug design. A QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors generated a model that could accurately predict the inhibitory activity of new compounds. sphinxsai.com The model indicated the importance of steric and electrostatic interactions, suggesting that the introduction of bulky, electronegative groups on the aromatic ring could enhance activity. sphinxsai.com The presence of hydrogen bond acceptors was also found to be beneficial. sphinxsai.com
Another design strategy involves modifying the linker region to improve the orientation of the zinc-binding and capping groups within the active site. The length and flexibility of the linker can be fine-tuned to achieve optimal binding geometry.
Furthermore, the introduction of specific functional groups to exploit unique features of the target's active site can lead to enhanced selectivity. For instance, designing analogs that can form specific hydrogen bonds or hydrophobic interactions with non-conserved residues among different enzyme isoforms is a promising approach to achieve selectivity.
Computational Chemistry and in Silico Approaches in the Study of N 4 Aminophenyl 2 Chlorobenzamide
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a small molecule, such as N-(4-aminophenyl)-2-chlorobenzamide, to a protein target.
In a hypothetical docking study of this compound, the binding affinity, typically expressed in kcal/mol, would be calculated for its interaction with various target proteins. Lower binding energy values suggest a more stable and favorable interaction. The analysis would also detail the specific intermolecular interactions, such as:
Hydrogen Bonding: The amide and amine groups of this compound are potential hydrogen bond donors and acceptors, which could form strong interactions with amino acid residues in a protein's active site.
Hydrophobic Interactions: The phenyl rings of the compound can engage in hydrophobic interactions with nonpolar residues of the target protein.
Halogen Bonding: The chlorine atom on the benzamide (B126) ring could participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity.
A data table summarizing these hypothetical interactions would be a key output of such a study.
Table 1: Hypothetical Intermolecular Interactions of this compound with a Target Protein
| Interaction Type | Potential Interacting Groups of the Compound |
|---|---|
| Hydrogen Bond Donor | Amine (-NH2), Amide (-NH-) |
| Hydrogen Bond Acceptor | Carbonyl (-C=O) |
| Hydrophobic Interactions | Phenyl rings |
Molecular docking can be used to screen this compound against a panel of protein targets to predict its specificity. While no specific studies exist for this compound, research on similar benzamide derivatives has shown interactions with the following targets:
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key mechanism in anti-angiogenic therapies. Docking studies would explore if this compound can fit into the ATP-binding pocket of VEGFR-2.
HDACs (Histone Deacetylases): Some benzamide derivatives are known HDAC inhibitors. nih.govdrugbank.comfrontiersin.org Docking simulations could predict whether this compound shares this potential by interacting with the zinc ion in the HDAC active site.
Alpha-glucosidase: As an anti-diabetic target, docking could reveal if the compound can inhibit this enzyme, a property seen in other benzamide structures. drugbank.comnih.govchemicalbook.com
Checkpoint Kinase 1 (CHK1): This is a target in cancer therapy, and docking would assess the potential for the compound to bind to its active site.
EGFR (Epidermal Growth Factor Receptor): A well-known target in oncology, docking studies could predict the binding of this compound to the EGFR kinase domain. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. For this compound, an MD simulation of its complex with a protein target would:
Assess the stability of the binding pose predicted by molecular docking.
Reveal conformational changes in both the ligand and the protein upon binding.
Provide information on the binding kinetics, such as the rate of association and dissociation.
Studies on related compounds have utilized MD simulations to confirm the stability of ligand-protein complexes.
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could determine:
Molecular Geometry: The optimized 3D structure of the molecule.
Electronic Properties: The distribution of electron density, which is crucial for understanding how the molecule will interact with others.
Reactivity Descriptors: Parameters such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which help in predicting the molecule's reactivity.
In Silico Pharmacokinetic (PK) and ADMET Prediction for Drug-Likeness Assessment
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in assessing the drug-likeness of a compound. For this compound, these predictive models would estimate properties such as:
Absorption: Oral bioavailability and intestinal absorption.
Distribution: Blood-brain barrier permeability and plasma protein binding.
Metabolism: Prediction of metabolic pathways and potential metabolites.
Excretion: The likely route of elimination from the body.
Toxicity: Potential for cardiotoxicity, hepatotoxicity, and other adverse effects.
Research on other benzamide derivatives has included in-silico ADMET predictions to evaluate their potential as drug candidates.
Table 2: Predicted ADMET Properties for a Hypothetical Compound (Illustrative)
| Property | Predicted Value | Interpretation |
|---|---|---|
| Oral Bioavailability | High | Good absorption after oral administration. |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |
Preclinical Development and Therapeutic Prospects of N 4 Aminophenyl 2 Chlorobenzamide Derivatives
In Vitro Biological Assays and High-Throughput Screening
The initial stages of preclinical assessment for N-(4-aminophenyl)-2-chlorobenzamide derivatives typically involve a battery of in vitro assays. These laboratory-based tests are designed to rapidly evaluate the biological activity of a large number of compounds, providing essential data on their effects at a cellular and molecular level. High-throughput screening methods are often employed to efficiently identify promising candidates from a library of synthesized derivatives.
Cell Viability and Proliferation Studies (e.g., MTT Assays)
A fundamental aspect of preclinical evaluation, particularly for potential anticancer agents, is the assessment of a compound's effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability. A decrease in metabolic activity is generally correlated with cell death or a reduction in proliferation rate.
Derivatives of the N-phenylbenzamide scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a nitrogen mustard-containing derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , exhibited notable potency. In MTT assays, NA displayed significantly greater inhibition of A2780 ovarian cancer and HepG2 liver cancer cell growth compared to the established anticancer agent suberoylanilide hydroxamic acid (SAHA). nih.govnih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight this enhanced activity. nih.govnih.gov
Further structural modifications, such as the introduction of a fluorine atom to create N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , also resulted in potent antiproliferative effects. FNA showed strong inhibitory activity against a panel of both solid and non-solid tumor cell lines, with a particularly pronounced effect on HepG2 cells, being over 13-fold more potent than SAHA. nih.gov
The antiproliferative activity is not limited to a single cancer type. Other benzamide (B126) analogs have been shown to suppress the proliferation of A549 non-small cell lung cancer cells in a dose- and time-dependent manner. nih.gov These findings underscore the potential of the this compound backbone as a template for the development of novel anticancer agents.
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Source |
|---|---|---|---|---|
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian Cancer) | MTT | 2.66 | nih.govnih.gov |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver Cancer) | MTT | 1.73 | nih.govnih.gov |
| Suberoylanilide hydroxamic acid (SAHA) | A2780 (Ovarian Cancer) | MTT | 27.3 | nih.gov |
| Suberoylanilide hydroxamic acid (SAHA) | HepG2 (Liver Cancer) | MTT | 19.5 | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Liver Cancer) | MTT | 1.30 | nih.gov |
| Suberoylanilide hydroxamic acid (SAHA) | HepG2 (Liver Cancer) | MTT | 17.25 | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | U937 (Leukemia) | MTT | 0.55 | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | H460 (Lung Cancer) | MTT | 4.73 | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | FTC-133 (Thyroid Cancer) | MTT | 9.09 | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HELA (Cervical Cancer) | MTT | 1.41 | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | K562 (Leukemia) | MTT | 1.31 | nih.gov |
Enzyme Inhibition Assays (e.g., IC50 Determination)
Many therapeutic agents exert their effects by inhibiting the activity of specific enzymes that are critical for disease progression. Enzyme inhibition assays are therefore a cornerstone of preclinical drug discovery, providing quantitative measures of a compound's potency, such as the half-maximal inhibitory concentration (IC50).
Derivatives of this compound have been investigated as inhibitors of various enzymes. For example, the previously mentioned N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was identified as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. NA exhibited selectivity for class I HDACs, with nanomolar IC50 values against HDAC1, HDAC2, and HDAC3. nih.govnih.gov The fluorinated analog, FNA , also demonstrated potent inhibition of class I HDACs, with particular activity against HDAC3. nih.gov
The inhibitory potential of the benzamide scaffold extends beyond HDACs. A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)-4-chlorobenzamide were found to be competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. mdpi.com Other novel benzamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. nih.gov These findings highlight the versatility of the benzamide structure in targeting a diverse range of enzymes.
Table 2: Enzyme Inhibitory Activity of this compound Derivatives and Analogs
| Compound | Target Enzyme | IC50 (nM) | Source |
|---|---|---|---|
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 | nih.govnih.gov |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC2 | 260.7 | nih.govnih.gov |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC3 | 255.7 | nih.govnih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 | nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 56 | nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9010 | nih.gov |
In Vivo Efficacy Studies in Disease Models
Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models of human diseases. These studies are critical for evaluating a compound's efficacy, understanding its pharmacokinetic and pharmacodynamic properties in a whole organism, and identifying potential safety concerns before consideration for human trials.
Animal Models of Cancer
The in vivo antitumor activity of this compound derivatives has been investigated in various cancer models, primarily using mice with implanted human tumor xenografts. These studies aim to determine if the in vitro antiproliferative effects translate to tumor growth inhibition in a living system.
A study on 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) , a close analog of the parent compound, demonstrated significant growth-inhibiting efficacy in slowly proliferating rat tumors, including intratibially implanted osteosarcoma and chemically induced mammary and colorectal adenocarcinomas. nih.gov This suggests a potential for these compounds in treating specific types of cancer characterized by slower growth rates. nih.gov
More recently, a fluorinated derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , which showed potent in vitro activity, also exhibited in vivo efficacy. nih.gov In a nude mouse xenograft model with inoculated HepG2 liver cancer cells, FNA was shown to inhibit tumor growth. nih.gov Similarly, certain 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides have demonstrated activity in several human tumor xenograft models in vivo. nih.gov These findings provide a strong rationale for the continued development of this class of compounds as potential anticancer therapeutics.
Animal Models of Parasitic Infections
The therapeutic potential of this compound derivatives extends beyond oncology. The benzamide scaffold has been explored for its activity against various parasitic organisms. In vivo studies in animal models of parasitic diseases are essential to confirm the antiparasitic effects observed in vitro.
Research into N-phenylbenzamide derivatives has shown promise in the treatment of African trypanosomiasis, a disease caused by the parasite Trypanosoma brucei. One N-phenylbenzamide derivative was curative by oral administration in an acute mouse model of the disease. acs.org This highlights the potential of this chemical class to yield orally bioavailable drugs for neglected tropical diseases. Further studies on other benzimidazole (B57391) derivatives have also shown in vivo trypanocidal activity in murine models of Chagas disease, caused by Trypanosoma cruzi. nih.gov While direct in vivo data for this compound itself in parasitic models is not yet available, the efficacy of related benzamide structures provides a strong impetus for future investigations in this area. nih.govnih.govnih.gov
Animal Models of Inflammation
Inflammation is a complex biological response implicated in a wide range of diseases. Animal models of inflammation, such as carrageenan-induced paw edema in rats, are commonly used to screen for compounds with anti-inflammatory properties.
Studies on N-phenylcarbamothioylbenzamides , a class of related compounds, have demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema test in rats. nih.gov Several derivatives exhibited higher anti-inflammatory effects compared to the standard drug indomethacin. nih.gov This suggests that the broader N-phenylbenzamide scaffold possesses anti-inflammatory potential. Although specific in vivo anti-inflammatory data for this compound derivatives is limited, the positive results from related structures warrant further exploration of this therapeutic avenue. The ability of certain N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives to inhibit proteinase activity in vitro further supports their potential as anti-inflammatory agents. researchgate.net
Identification and Optimization of Lead Compounds for Clinical Translation
The journey from a promising hit compound to a clinical candidate is a meticulous process of iterative design, synthesis, and biological evaluation. For the 4-Amino-N-(4-aminophenyl)benzamide series, the primary goal has been to enhance potency, selectivity, and drug-like properties.
Initial Lead Identification
The initial impetus for exploring 4-Amino-N-(4-aminophenyl)benzamide analogues stemmed from the discovery of SGI-1027, a potent inhibitor of DNA methyltransferases (DNMTs). nih.gov SGI-1027 features a quinoline (B57606) moiety linked to a 4-aminophenyl-benzamide backbone. Molecular modeling studies suggested that the quinoline and an aminopyrimidine group on the opposite end of the molecule were crucial for its interaction with the enzyme. nih.gov This understanding provided a rational basis for identifying the 4-Amino-N-(4-aminophenyl)benzamide scaffold as a key pharmacophore and a starting point for optimization.
Structure-Activity Relationship (SAR) Studies
Following the identification of the lead scaffold, systematic modifications were undertaken to elucidate the structure-activity relationships (SAR). The primary focus was on modifying the substituents attached to the core structure to improve inhibitory activity against DNMTs.
One key area of investigation involved replacing the quinoline group of SGI-1027 with various aromatic and heterocyclic moieties while retaining the 4-Amino-N-(4-aminophenyl)benzamide core. The objective was to determine the optimal size and nature of this substituent for potent enzyme inhibition.
The research yielded several important insights:
Effect of Linker Groups: The introduction of a methylene (B1212753) or carbonyl group to connect the quinoline moiety to the core structure was found to decrease the compound's activity. nih.gov
Impact of Substituent Size and Nature: The size and type of the aromatic or heterocyclic substituents significantly influenced the inhibitory activity. For instance, large, tricyclic moieties like acridine (B1665455) led to a decrease in activity. In contrast, bicyclic substituents such as quinoline were well-tolerated. nih.gov
Optimal Configuration: The most effective compounds were those that featured a bicyclic substituent on one side of the molecule and a smaller, single-ring moiety on the other. nih.gov
Amide Bond Orientation: Interestingly, the orientation of the central amide bond was found to have minimal impact on the biological activity of these analogues. nih.gov
These SAR studies led to the identification of several derivatives with activities comparable to or even exceeding that of the original lead compound, SGI-1027.
Data from In Vitro Studies
The newly synthesized 4-Amino-N-(4-aminophenyl)benzamide analogues underwent rigorous in vitro evaluation to quantify their biological effects. This included assessing their ability to inhibit specific DNMT enzymes and their cytotoxic effects on cancer cell lines.
The table below summarizes the in vitro activity of selected optimized lead compounds compared to the reference compound, SGI-1027.
| Compound | Modification from SGI-1027 | Cytotoxicity (KG-1 cells) | Target |
| SGI-1027 (Reference) | - | Micromolar range | DNMT1, 3A, 3B |
| Derivative 12 | Replacement of quinoline | Comparable to SGI-1027 | Potent against DNMT3A |
| Derivative 16 | Replacement of quinoline | Comparable to SGI-1027 | Potent against DNMT3A |
| Derivative 31 | Replacement of quinoline | Comparable to SGI-1027 | Potent against DNMT3A |
| Derivative 32 | Replacement of quinoline | Comparable to SGI-1027 | Potent against DNMT3A |
The data revealed that derivatives 12, 16, 31, and 32 exhibited cytotoxic effects against the leukemia cell line KG-1 in the micromolar range, which was comparable to the parent compound SGI-1027. nih.gov Furthermore, these compounds demonstrated more potent inhibition of human DNMT3A compared to DNMT1. nih.gov A crucial finding was their ability to induce the re-expression of a reporter gene controlled by a methylated promoter in leukemia cells, confirming their functional activity as DNA methylation inhibitors. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
